molecular formula C14H10O B1626653 7-Phenylbenzofuran CAS No. 35664-72-3

7-Phenylbenzofuran

Cat. No.: B1626653
CAS No.: 35664-72-3
M. Wt: 194.23 g/mol
InChI Key: OLNHAWPTYUFSLG-UHFFFAOYSA-N
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Description

7-Phenylbenzofuran is a bicyclic aromatic compound consisting of a benzene ring fused to a furan moiety, with a phenyl group substituted at the 7-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions or transition-metal-catalyzed coupling strategies, though direct methods for 7-substituted derivatives remain challenging .

Key properties include:

  • Molecular Formula: C₁₄H₁₀O
  • Molecular Weight: 194.23 g/mol
  • Applications: Intermediate in drug design (e.g., kinase inhibitors, antimicrobial agents), optoelectronic materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-phenyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNHAWPTYUFSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479507
Record name 7-Phenylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35664-72-3
Record name 7-Phenylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 7-phenylbenzofuran, this method involves coupling a brominated benzofuran precursor with phenylboronic acid.

Procedure :

  • Substrate : 7-Bromobenzofuran (synthesized via directed ortho-metallation or electrophilic substitution).
  • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.5 equiv), DME/H₂O (3:1), 90°C, 12–24 h.
  • Yield : 85–90% for analogous 5-phenyl derivatives.

Example :
5-Bromobenzofuran reacts with phenylboronic acid to yield 5-phenylbenzofuran. Adaptation to 7-bromo substrates is feasible but requires regioselective bromination of the benzofuran core.

Limitations :

  • Requires access to 7-bromobenzofuran, which is less common than 5-bromo isomers.
  • Palladium catalysts increase costs but ensure high functional group tolerance.

Cyclodehydration of α-Phenoxy Ketones

Eaton’s reagent (P₂O₅ in methanesulfonic acid) promotes intramolecular cyclization of α-phenoxy ketones to benzofurans.

Procedure :

  • Substrate : 7-Phenoxyacetophenone (synthesized via Friedel-Crafts acylation of phenol derivatives).
  • Conditions : Eaton’s reagent (3 mL/g substrate), 45°C, 10–30 min.
  • Yield : 89% for 3-phenylbenzofuran analogs.

Mechanistic Insight :
Protonation of the carbonyl group generates an electrophilic carbocation, enabling electrophilic aromatic substitution (EAS) at the ortho position, followed by dehydration.

Advantages :

  • High regioselectivity due to electronic directing effects of substituents.
  • Scalable under mild conditions without metal catalysts.

Larock Annulation

The Larock indole synthesis can be adapted for benzofurans by coupling 2-iodophenol derivatives with phenylacetylene.

Procedure :

  • Substrate : 2-Iodo-4-phenylphenol (synthesized via iodination of 4-phenylphenol).
  • Conditions : Pd(OAc)₂ (10 mol%), CuI (20 mol%), PPh₃, NEt₃, 80°C, 12 h.
  • Yield : 75–80% for related 2-arylbenzofurans.

Example :
2-Iodophenol reacts with phenylacetylene to form 2-phenylbenzofuran. Modifying the iodophenol’s substitution pattern allows access to 7-phenyl derivatives.

Challenges :

  • Limited commercial availability of 2-iodo-4-phenylphenol.
  • Requires optimization to suppress homocoupling side reactions.

Reduction of Benzofuranones

Benzofuran-2(3H)-ones serve as intermediates for benzofuran synthesis via deoxygenation or elimination.

Procedure :

  • Substrate : this compound-2(3H)-one (synthesized from 3-hydroxy-4-phenyl-2H-pyran-2-one and methyl 3-nitrobut-3-enoate).
  • Conditions :
    • Wittig Reaction : Methyl (triphenylphosphoranylidene)acetate, toluene, 120°C, 14 h.
    • Reductive Elimination : LiHMDS, Tf₂O, THF, −78°C to rt.
  • Yield : 67–75% for related benzofurans.

Advantages :

  • High regiocontrol during benzofuranone formation.
  • Compatible with diverse substitution patterns.

Electrophilic Cyclization

Hypervalent iodine reagents or gold catalysis enable alkynylative cyclization of 2-alkynylphenols.

Procedure :

  • Substrate : 2-Ethynyl-4-phenylphenol.
  • Conditions :
    • Au/Zn Cooperative Catalysis : AuCl (5 mol%), Zn(OTf)₂ (2 equiv), TIPS-EBX, MeCN, 60°C.
    • Electrochemical : Pt electrodes, TBAClO₄, CH₃CN, 10 mA.
  • Yield : 73–78% for 3-alkynylbenzofurans.

Applications :

  • Direct introduction of alkynes or selenides at the 3-position.
  • Mild conditions avoid strong acids/bases.

Comparative Analysis of Methods

Method Yield (%) Conditions Scalability Regioselectivity
Suzuki-Miyaura 85–90 Pd catalyst, aqueous High Dependent on halide
Cyclodehydration 89 Eaton’s reagent, 45°C Moderate High
Larock Annulation 75–80 Pd/Cu, NEt₃ Low Moderate
Benzofuranone Reduction 67–75 Wittig/LiHMDS Moderate High
Electrophilic Cyclization 73–78 Au/Zn or electrochemical Moderate High

Scientific Research Applications

Anti-Tumor Properties
Benzofuran derivatives, including 7-phenylbenzofuran, have shown significant anti-tumor activity. Studies demonstrate that these compounds can inhibit cell growth across various cancer cell lines. For example, derivatives have been tested against leukemia, non-small cell lung cancer, colon cancer, and melanoma, showing promising results in reducing cell viability .

Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. Compounds within this class have been compared to L-ascorbic acid in their ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress and related diseases .

Neuroprotective Effects
There is emerging evidence that this compound may offer neuroprotective benefits. It has been observed to mitigate excitotoxic damage induced by NMDA (N-Methyl-D-aspartate), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Study FocusFindingsReference
Anti-Cancer ActivitySignificant inhibition of cell growth in multiple cancer types; IC50 values indicate potency.
Antioxidant PropertiesComparable activity to L-ascorbic acid in radical scavenging assays.
NeuroprotectionProtective effects against NMDA-induced excitotoxicity observed in vitro models.
Antimicrobial ActivitySome derivatives showed effective antibacterial properties against common pathogens.

Mechanism of Action

The mechanism of action of 7-Phenylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Physicochemical Properties

Substituents at the 7-position significantly alter solubility, stability, and crystallinity:

  • 7-Phenylbenzofuran : Low water solubility (logP ≈ 3.8), crystalline structure with π-π stacking interactions .
  • 7-Iodobenzofuran Derivatives : Enhanced molecular weight (e.g., 7c: C₂₀H₁₂ClIO, MW = 422.67 g/mol) and halogen bonding propensity, improving crystallinity for X-ray analysis .
  • 7-Hydroxybenzofuran : Higher polarity (logP ≈ 2.1) due to the hydroxyl group, enabling hydrogen bonding in biological systems .

Table 2. Physicochemical Properties

Compound logP Melting Point (°C) Solubility (mg/mL)
This compound 3.8 145–148 0.12 (water)
7-Iodo-3-phenylbenzofuran 4.5 210–212 0.05 (water)
7-Hydroxybenzofuran 2.1 189–191 1.2 (water)

Electronic and Steric Effects

  • Electron-Withdrawing Groups (e.g., -NO₂ in 7-nitrobenzofuran): Reduce electron density on the furan ring, decreasing reactivity in electrophilic substitutions .
  • Electron-Donating Groups (e.g., -OH in 7-HBF): Enhance resonance stabilization, improving stability under acidic conditions .
  • Bulky Substituents (e.g., phenyl in this compound): Introduce steric hindrance, slowing metabolic degradation in vivo .

Q & A

Q. What frameworks guide ethical decision-making when this compound derivatives show dual-use potential (e.g., therapeutic vs. psychoactive)?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Engage institutional review boards (IRBs) for risk-benefit analysis. Cite precedents like the World Health Organization’s guidelines on psychoactive substances to contextualize dual-use implications. Transparently report limitations in publications to avoid misuse .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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